molecular formula C10H10N2O2 B2951541 Methyl 4-methyl-1H-indazole-5-carboxylate CAS No. 1427418-02-7

Methyl 4-methyl-1H-indazole-5-carboxylate

Cat. No. B2951541
CAS RN: 1427418-02-7
M. Wt: 190.202
InChI Key: WWPLAMQHVTUGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “Methyl 4-methyl-1H-indazole-5-carboxylate” is 1S/C10H10N2O2/c1-6-7(10(13)14-2)3-4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 190.2 . The compound should be stored in a refrigerator .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 4-methyl-1H-indazole-5-carboxylate is its high yield synthesis method, which makes it a cost-effective compound for laboratory experiments. Additionally, this compound has a wide range of biological activities, which makes it a valuable scaffold for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of Methyl 4-methyl-1H-indazole-5-carboxylate. One potential area of focus is the development of new derivatives of this compound that exhibit improved solubility and bioactivity. Additionally, this compound could be further investigated for its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, the mechanism of action of this compound could be further elucidated through additional research studies.
In conclusion, this compound is a valuable compound with significant potential for medicinal chemistry applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 4-methyl-1H-indazole-5-carboxylate involves a series of chemical reactions that use various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methyl-1H-indazole-5-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride or phosphorus pentoxide. This reaction results in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

Methyl 4-methyl-1H-indazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

“Methyl 4-methyl-1H-indazole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-methyl-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7(10(13)14-2)3-4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPLAMQHVTUGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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